molecular formula C26H38O3P2 B11829510 ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide

((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide

Cat. No.: B11829510
M. Wt: 460.5 g/mol
InChI Key: GTKZLBRRROWCSC-JHOBJCJYSA-N
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Description

((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a tert-butyl group, and a di-tert-butylphosphine oxide moiety

Preparation Methods

The synthesis of ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, including the formation of the oxaphosphol ring and the introduction of the benzyloxy and tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized under specific conditions to form corresponding benzoic acid derivatives.

    Reduction: The oxaphosphol ring can be reduced to form simpler phosphine derivatives.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its ability to modulate specific biochemical pathways.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with target molecules, while the oxaphosphol ring can participate in coordination chemistry. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar compounds to ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide include:

  • (2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine
  • (2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine sulfide

These compounds share similar structural features but differ in the functional groups attached to the oxaphosphol ring. The unique combination of benzyloxy, tert-butyl, and di-tert-butylphosphine oxide groups in ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C26H38O3P2

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m0/s1

InChI Key

GTKZLBRRROWCSC-JHOBJCJYSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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